XLR11 6-hydroxyindole metabolite
XLR11 6-hydroxyindole metabolite
XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 6-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of XLR11. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1630022-98-8
VCID:
VC0158546
InChI:
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
Molecular Formula:
C21H28FNO2
Molecular Weight:
345.4 g/mol
XLR11 6-hydroxyindole metabolite
CAS No.: 1630022-98-8
Cat. No.: VC0158546
Molecular Formula: C21H28FNO2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 6-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of XLR11. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1630022-98-8 |
| Molecular Formula | C21H28FNO2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |
| Standard InChI Key | OZGNIKIHSWKZFS-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |
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